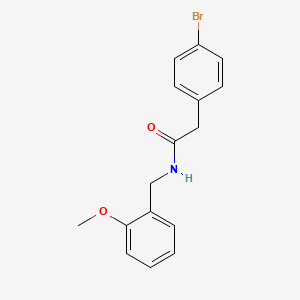

2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)-N-(2-methoxybenzyl)acetamide is a compound that features both bromophenyl and methoxybenzyl groups attached to an acetamide moiety. The presence of these functional groups suggests potential for various chemical reactions and applications in synthetic chemistry, particularly in the development of pharmaceuticals or organic materials due to the versatility of the acetamide group.

Synthesis Analysis

The synthesis of compounds similar to 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. For instance, Sakai et al. (2022) reported the synthesis of N-acetylcarbamate derivatives using potassium salts, highlighting a method that might be adaptable for synthesizing related acetamide compounds by reacting alkyl halides and sulfonates with carbamate salts to afford substituted products (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related acetamide compounds demonstrates various degrees of dihedral angles between aromatic rings and the acetamide unit, suggesting the potential impact of substituents on the compound's geometry. For example, Zhu-Ping Xiao et al. (2009) described the crystal structure of a related compound, highlighting the significance of intermolecular interactions such as hydrogen bonds and C—H⋯π contacts in determining the compound's structural arrangement (Zhu-Ping Xiao et al., 2009).

Chemical Reactions and Properties

The chemical reactions of acetamide derivatives are influenced by their functional groups. Vavasori et al. (2023) discussed the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, demonstrating the impact of catalytic conditions and solvent choice on product selectivity (Vavasori et al., 2023).

Aplicaciones Científicas De Investigación

Synthetic Utility in Pharmaceutical Compounds

The acetamide moiety, a core component in the structure of 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide, is a prevalent functional group in numerous natural and pharmaceutical products. Research demonstrates the development of new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, showcasing their utility in synthesizing N-alkylacetamides. These compounds serve as versatile equivalents for N-acetamide and protected nitrogen nucleophiles, facilitating the creation of a wide range of pharmaceuticals through efficient synthetic routes (Sakai et al., 2022).

Antioxidant Properties from Marine Sources

Research into marine red algae Rhodomela confervoides has led to the discovery of nitrogen-containing bromophenols, some of which share structural similarities with 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide. These compounds exhibit potent scavenging activity against radicals, indicating their potential application in food and pharmaceutical industries as natural antioxidants. The study highlights the importance of such bromophenols in developing antioxidant-rich natural products (Li et al., 2012).

Role in Peptide Synthesis

The molecule has relevance in peptide synthesis research as well. Studies on the esters of L-asparagine and L-glutamine demonstrate the importance of acetamide derivatives in the synthesis of peptides under mild conditions. This research contributes to the development of methodologies for producing peptides, which are crucial in pharmaceutical applications (Stewart, 1967).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJOFDLIHZTWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)

![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)

![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)